1-(1-cyclopropylethyl)-1H-pyrazole
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Overview
Description
1-(1-cyclopropylethyl)-1H-pyrazole, also known as CEPP, is an organic compound with a molecular formula of C5H8N2. It is a cyclic molecule that consists of a pyrazole ring with an ethyl group attached to the 1-position. CEPP has various applications in organic synthesis and has been studied for its potential as a therapeutic agent.
Scientific Research Applications
1-(1-cyclopropylethyl)-1H-pyrazole has been studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and anti-cancer properties, and is being investigated for its potential to treat various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Additionally, this compound has been used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the pi3kγδ inhibitors
Mode of Action
It is known that similar compounds inhibit the enzymes dna gyrase and topoisomerase iv , which are required for bacterial DNA replication, transcription, repair, and recombination
Biochemical Pathways
Similar compounds have been found to affect the pi3k/akt/mtor signaling pathway , which regulates many essential functions such as cellular metabolism, growth, proliferation, and survival
Pharmacokinetics
Similar compounds have been found to exhibit stronger binding to the gaba a receptor and elicit a greater enhancement of gaba a receptor-mediated neurotransmission
Result of Action
Similar compounds have been found to mediate immunosuppression and inflammation within the tumor microenvironment
Action Environment
Similar compounds have been found to be used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers
Advantages and Limitations for Lab Experiments
1-(1-cyclopropylethyl)-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound has been shown to be non-toxic and is relatively inexpensive to purchase. However, it is important to note that this compound is a relatively new compound and further research is needed to fully understand its potential applications.
Future Directions
Given the potential of 1-(1-cyclopropylethyl)-1H-pyrazole as a therapeutic agent, there are several potential future directions for research. One potential direction is to investigate the effects of this compound on various other diseases, such as diabetes and cardiovascular diseases. Additionally, further research could be done to investigate the mechanism of action of this compound and to evaluate its potential as a drug delivery system. Finally, further research could be done to investigate the potential of this compound as a catalyst in organic synthesis.
Synthesis Methods
1-(1-cyclopropylethyl)-1H-pyrazole can be synthesized via a two-step process. The first step involves the preparation of cyclopropyl ethyl ketone, which is done by reacting ethyl bromide with ethylmagnesium bromide in the presence of a base. The second step involves the condensation of cyclopropyl ethyl ketone with hydrazine, which yields this compound as the product. The overall yield of this reaction is typically around 95%.
properties
IUPAC Name |
1-(1-cyclopropylethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(8-3-4-8)10-6-2-5-9-10/h2,5-8H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKOSZWMDXMKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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